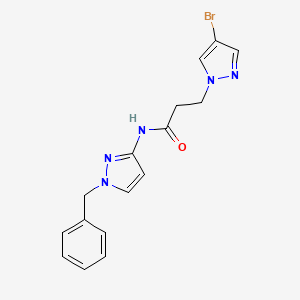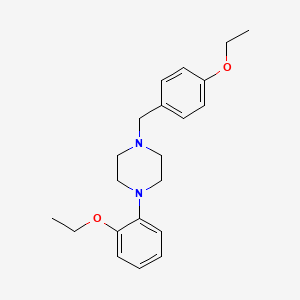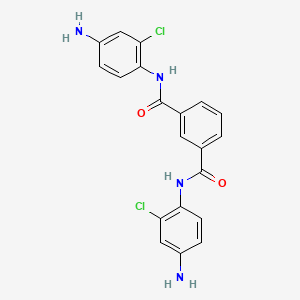![molecular formula C18H21NOS B5764013 4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)
4-[3-(benzyloxy)benzyl]thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(benzyloxy)benzyl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiomorpholine derivative that has been synthesized using various methods.
作用機序
The exact mechanism of action of 4-[3-(benzyloxy)benzyl]thiomorpholine is not yet fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in cancer, inflammation, and neurological disorders. For example, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to modulate the expression of certain genes that are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(benzyloxy)benzyl]thiomorpholine have been studied extensively. It has been found to exhibit cytotoxic effects in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. Additionally, 4-[3-(benzyloxy)benzyl]thiomorpholine has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the major advantages of using 4-[3-(benzyloxy)benzyl]thiomorpholine in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, which makes it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects, which could limit its use in certain applications.
将来の方向性
There are several future directions for research on 4-[3-(benzyloxy)benzyl]thiomorpholine. One of the directions is to further investigate its mechanism of action in cancer, inflammation, and neurological disorders. This could provide valuable insights into the potential therapeutic applications of the compound. Another direction is to explore the use of the compound in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce potential toxicity. Additionally, future research could focus on developing new synthesis methods for the compound, which could improve its yield and purity.
合成法
The synthesis of 4-[3-(benzyloxy)benzyl]thiomorpholine has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-(benzyloxy)benzaldehyde with thiomorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学的研究の応用
4-[3-(benzyloxy)benzyl]thiomorpholine has shown promising results in scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-tumor activity in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-[3-(benzyloxy)benzyl]thiomorpholine has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-5-16(6-3-1)15-20-18-8-4-7-17(13-18)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTYMYCDWQKBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5420976 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)
![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)
![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)
![1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)

![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)


